molecular formula C24H24N4O B2522556 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide CAS No. 887214-44-0

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2522556
CAS No.: 887214-44-0
M. Wt: 384.483
InChI Key: SZVAHQXIUWAZTE-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
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Scientific Research Applications

Discovery of Clinical Candidates for ACAT Inhibitors A derivative closely related to "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide" has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for human ACAT-1 over ACAT-2. This compound, referred to as K-604, demonstrated marked enhancement in aqueous solubility and oral absorption compared to its predecessors. It is suggested that K-604 could be useful for the treatment of diseases involving ACAT-1 overexpression, indicating its potential application in cardiovascular disease management (Shibuya et al., 2018).

Antibacterial Agents Another study synthesized derivatives starting from a common intermediate, targeting antibacterial applications. These compounds showed significant antibacterial activity, indicating their potential as novel antibacterial agents. This research points to the chemical's utility in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Catalysis in Organic Synthesis Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds involving "this compound" showcases its application in enhancing chemical reactions. This study highlights the compound's role in the development of efficient synthetic methodologies for pharmaceuticals (Mokhtary & Torabi, 2017).

H3 Receptor Antagonists for Type 2 Diabetes Mellitus A novel series of non-imidazole derivatives, based on a basic amine ring connected through an alkyl spacer to a phenoxysulfonylurea moiety, were evaluated for histamine H3 receptor binding affinities. Although primarily aimed at treating type 2 diabetes mellitus associated with obesity through a dual therapeutic approach of antagonizing the H3 receptor and stimulating insulin secretion, the derivatives failed to block K(ATP) channels. This study underscores the compound's exploration in diabetes and obesity management (Ceras et al., 2012).

Mechanism of Action

The compound acts as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 . This suggests that it could potentially be used in the treatment of diseases involving ACAT-1 overexpression .

Future Directions

Considering the therapeutic results of ACAT inhibitors in past clinical trials, it’s believed that “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide” will be useful for the treatment of incurable diseases involving ACAT-1 overexpression . This suggests potential future directions for the development and application of this compound.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c29-23(25-20-11-5-7-17-6-1-2-8-19(17)20)16-28-14-12-18(13-15-28)24-26-21-9-3-4-10-22(21)27-24/h1-11,18H,12-16H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVAHQXIUWAZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.